molecular formula C9H19ClN2 B11756738 2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride

2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride

Cat. No.: B11756738
M. Wt: 190.71 g/mol
InChI Key: YBLOGQURISPWMG-UHFFFAOYSA-N
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Description

2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride is a bicyclic organic compound featuring a spirocyclic structure with two nitrogen atoms at positions 2 and 6. The molecule consists of a piperidine ring fused to a pyrrolidine-like ring via a spiro carbon, with a methyl group substituted at position 7. Its hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical research. Key identifiers include:

  • Molecular formula: C₉H₁₇ClN₂O
  • Molecular weight: 204.7 g/mol
  • CAS numbers: 1061873-16-2 (free base), 2140316-58-9 (dihydrochloride) .

The compound is often utilized as a building block in drug discovery, particularly in the synthesis of central nervous system (CNS) agents due to its structural similarity to bioactive alkaloids .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19ClN2

Molecular Weight

190.71 g/mol

IUPAC Name

2-methyl-2,8-diazaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C9H18N2.ClH/c1-11-7-4-9(8-11)2-5-10-6-3-9;/h10H,2-8H2,1H3;1H

InChI Key

YBLOGQURISPWMG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCNCC2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-2,8-diazaspiro[4.5]decane with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₁₇ClN₂
  • Molecular Weight : 190.71 g/mol
  • Structure : The compound features a unique spirocyclic structure that enhances its reactivity and biological interactions.

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications, particularly as a precursor for drug development. Its nitrogen-rich framework contributes to its biological activity, allowing it to interact with various molecular targets such as enzymes and receptors.

Key Therapeutic Areas :

  • Antimicrobial Activity : Preliminary studies indicate that 2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride exhibits significant antimicrobial properties against a range of pathogens, suggesting its potential as a new antibiotic agent.
  • Antiviral Properties : Research has shown promising antiviral effects against specific viral strains, indicating its usefulness in treating viral infections.
  • Cytotoxic Effects : In vitro studies demonstrate cytotoxicity against cancer cell lines, highlighting its potential role in cancer therapy.

Biological Studies

The compound's interactions with biomolecules are being explored to understand its mechanism of action better. Binding affinity studies help elucidate how it modulates biochemical pathways.

Mechanism of Action :

  • The compound may bind to specific enzymes or receptors, influencing their activity and triggering various cellular responses.

Industrial Applications

In the industrial sector, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for versatile applications in producing specialty chemicals and materials.

Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
This compoundAntimicrobial, antiviral, cytotoxic
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dioneNotable cytotoxic effects
3-Methyl-1-oxa-3,8-diazaspiro[4.5]decane-2-one hydrochlorideAntimicrobial properties

Case Studies

  • Antimicrobial Efficacy Study
    • Conducted by researchers at the University of Groningen.
    • Evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results indicated significant inhibition zones compared to control groups.
  • Cytotoxicity Assessment
    • Published in the Journal of Medicinal Chemistry.
    • Compared the cytotoxic effects of various diazaspiro compounds.
    • Found that this compound exhibited potent activity against several cancer cell lines with effective concentration ranges for therapeutic use.

Mechanism of Action

The mechanism of action of 2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Diazaspiro Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Features/Applications
2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride C₉H₁₇ClN₂O 204.7 2-Methyl group 2140316-58-9 CNS drug intermediates
2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride C₁₅H₂₀Cl₂N₂O 315.24 4-Chlorobenzyl, ketone 2048273-77-2 Anticancer research
8-Azaspiro[4.5]decan-1-one hydrochloride C₉H₁₄ClNO 203.67 Ketone at position 1 945892-88-6 Neurotransmitter analogs
2,8-Diazaspiro[4.5]decane hydrochloride C₈H₁₇ClN₂ 176.69 No substituents 1780248-53-4 Synthetic intermediate
tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate C₁₃H₂₂N₂O₂ 238.33 Boc-protected amine 36191-17-4 Protective group in peptide synthesis

Key Differences and Implications

Substituent Effects :

  • The 2-methyl group in the target compound improves steric hindrance and lipophilicity compared to unsubstituted analogs like 2,8-diazaspiro[4.5]decane hydrochloride. This enhances membrane permeability, critical for CNS-targeted drugs .
  • Chlorobenzyl and ketone groups in 2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride increase molecular weight (315.24 vs. 204.7) and introduce aromatic interactions, making it suitable for kinase inhibition studies .

However, they may suffer from reduced metabolic stability compared to methyl-substituted derivatives . Boc-protected derivatives (e.g., tert-Butyl 2,8-diazaspiro[4.5]decane-2-carboxylate) are non-reactive intermediates used in multi-step syntheses, contrasting with the hydrochloride salts used in final formulations .

Synthetic Accessibility: Sodium cyanoborohydride-mediated reductive amination is a common method for synthesizing diazaspiro compounds, as seen in the preparation of 8-{4-[(Hydroxyamino)methyl]phenyl}-1,4-dioxa-8-azaspiro[4.5]decane . The target compound’s methyl group simplifies synthesis compared to chlorobenzyl-substituted analogs, which require additional coupling steps .

Safety and Handling: Limited toxicity data are available for many diazaspiro compounds. For example, 8-Aminospiro[4.5]decane hydrochloride lacks comprehensive ecotoxicological profiles . The target compound’s safety protocols align with general spirocyclic amines: use of goggles, gloves, and adequate ventilation .

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Name Vendor Price (per 100 mg) Availability
This compound CymitQuimica Discontinued Limited
1-Methyl-1,8-diazaspiro[4.5]decan-2-one HCl Enamine Ltd $206 In stock
8-Azaspiro[4.5]decan-1-one HCl Accela $585 (250 mg) In stock
2-(4-Chlorobenzyl)-2,8-diazaspiro[...] HCl American Elements Price on request Bulk orders

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-methyl-2,8-diazaspiro[4.5]decane hydrochloride?

  • Synthesis : Multi-step protocols involving cyclization under controlled temperatures (e.g., 60–80°C) and pH (neutral to mildly acidic conditions) are critical. For example, cyclization of precursor amines with ketones or aldehydes in polar aprotic solvents (e.g., DMF) yields the spirocyclic core. Purification via recrystallization or column chromatography ensures high purity .
  • Characterization : Use NMR (¹H/¹³C) to confirm the spirocyclic structure and chloride counterion. Mass spectrometry (HRMS) validates molecular weight (227.17 g/mol), while X-ray crystallography resolves stereochemical configurations .

Q. How does the structural configuration of this compound influence its biological activity?

  • The spirocyclic framework creates a rigid three-dimensional structure, enabling selective interactions with biological targets (e.g., enzymes or receptors). Computational docking studies suggest hydrogen bonding between the diazaspiro nitrogen atoms and active-site residues, while steric effects from the methyl group modulate binding affinity. Experimental validation via enzymatic inhibition assays (e.g., GABA transaminase) is recommended .

Q. What factors affect the stability of this compound during storage and experimental use?

  • Stability is influenced by temperature (store at 4°C), pH (neutral buffers preferred), and exposure to light/moisture. Degradation pathways include hydrolysis of the spirocyclic ring under acidic conditions and oxidation of the methyl group. Use inert atmospheres (N₂) for long-term storage and monitor purity via HPLC pre- and post-experiment .

Q. Which analytical techniques are most effective for assessing purity and reactivity?

  • Purity : HPLC with UV detection (λ = 210–230 nm) and charged aerosol detection (CAD) for non-UV-active impurities.
  • Reactivity : Kinetic studies using NMR or FTIR to track reaction progress (e.g., hydrolysis rates in aqueous buffers). Differential scanning calorimetry (DSC) identifies thermal decomposition thresholds .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

  • Apply design of experiments (DoE) methodologies, such as factorial designs, to evaluate variables (temperature, solvent polarity, catalyst loading). For example, a central composite design revealed that increasing reaction temperature from 70°C to 85°C improves yield by 15% but requires tighter pH control (6.5–7.0) to suppress dimerization .

Q. What strategies resolve contradictions in reported biological activity data?

  • Contradictions may arise from differences in assay conditions (e.g., cell lines, buffer ionic strength). Conduct meta-analyses of published data to identify confounding variables. Validate findings using orthogonal assays (e.g., electrophysiology for ion channel modulation vs. radioligand binding) .

Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?

  • Molecular dynamics (MD) simulations predict conformational flexibility, while density functional theory (DFT) calculates electron distribution for reactive sites. For instance, MD simulations showed that protonation of the diazaspiro nitrogen at physiological pH enhances membrane permeability .

Q. What role do heterogeneous reaction conditions play in scaling up synthesis?

  • Solid-supported catalysts (e.g., silica-immobilized acids) improve recyclability and reduce purification steps. Pilot-scale studies using continuous flow reactors demonstrated a 20% increase in yield compared to batch processes, attributed to better heat/mass transfer .

Q. How can cross-disciplinary approaches advance applications in neuroscience or oncology?

  • Integrate cheminformatics with omics data (e.g., transcriptomics) to identify novel targets. For example, gene expression profiling linked this compound to dopamine receptor signaling, prompting in vivo studies in Parkinson’s disease models. Collaborate with computational biologists to prioritize high-impact pathways .

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